molecular formula C9H9NO2 B127500 Phenyldehydroalanine CAS No. 7060-39-1

Phenyldehydroalanine

Cat. No.: B127500
CAS No.: 7060-39-1
M. Wt: 163.17 g/mol
InChI Key: YWIQQKOKNPPGDO-VURMDHGXSA-N
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Description

Phenyldehydroalanine is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyldehydroalanine can be synthesized through several methods. One common approach involves the preparation of phenylselenocysteine, which is then converted to this compound through a chemoselective, mild oxidation process using hydrogen peroxide or sodium periodate . This method allows for the incorporation of this compound into peptides by standard solid-phase peptide synthesis techniques.

Another method involves the use of alpha-bromo-phenylalanine, which undergoes dehydrohalogenation to form this compound. This reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production if needed. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyldehydroalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyldehydroalanine has several scientific research applications:

Comparison with Similar Compounds

Phenyldehydroalanine is unique due to its electrophilic double bond and its ability to form stable conjugates with nucleophiles. Similar compounds include:

This compound stands out due to its combination of the cinnamic acid structure and the electrophilic double bond, making it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

(Z)-2-amino-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIQQKOKNPPGDO-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-39-1
Record name Phenyldehydroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyldehydroalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the conformational behavior of peptides containing Phenyldehydroalanine?

A1: Research indicates that peptides incorporating (Z)-β-Phenyldehydroalanine (ΔZPhe) exhibit intriguing conformational preferences. For instance, a linear hexapeptide containing two ΔZPhe residues was found to adopt a novel looping backbone structure in its solid state. This structure consists of three partially overlapped β-turns stabilized by intramolecular hydrogen bonds. [] Furthermore, studies on tripeptides demonstrate that ΔZPhe, along with similar β-Aryldehydroalanines like (Z)-β-(1-naphthyl)dehydroalanine and (Z)-β-(1-pyrenyl)dehydroalanine, tends to favor a type II β-turn conformation. This conformation is supported by a hydrogen bond between the carbonyl group of the N-terminal protecting group and the amide group of the C-terminal residue. [, ] Interestingly, the aryl group in these structures is not planar relative to the Cα=Cβ–Cγ plane of the ΔZPhe residue, suggesting steric interactions play a role in its conformational preference. []

Q2: How can this compound be utilized as a tool to study enzyme mechanisms?

A2: (Z)-β-Phenyldehydroalanine (PDA) and its analog, (Z)-β-styryldehydroalanine (SDA), serve as valuable spectroscopic probes for investigating enzyme mechanisms, particularly in the case of cysteine proteases like papain. [, ] These probes exhibit significant red shifts in their UV absorbance spectra upon acylation of the enzyme. This property allows researchers to directly monitor the kinetics of acylenzyme formation and breakdown, providing valuable insights into the catalytic mechanism.

Q3: Can you provide an example of how this compound-containing peptides have been used to study specific enzymes?

A3: Researchers have incorporated PDA and SDA into specific substrates and inhibitors of the enzyme papain to study its mechanism of action. [, ] For example, the incorporation of PDA into the peptide Ac-Phe-PDA-OEt allowed for the observation of a 49 nm red shift in its absorbance maximum upon acylation of papain. [] Similarly, SDA-containing peptides like Ala-Ala-Phe-SDA-OMe exhibited a 59 nm red shift upon acylation. [] These spectral changes allowed for the direct observation and quantification of acylenzyme formation, providing key information about the catalytic mechanism of papain.

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